Hydrogen-Bond Acceptor Count and Topological Polar Surface Area: Target Compound vs. 3-Methylphenyl Analog
The target compound possesses one additional hydrogen-bond acceptor (ether oxygen of the 2-methoxy group) compared to the 3-methylphenyl analog, which lacks any oxygen on the phenyl ring. This elevates the HBA count from 6 to 7 and increases TPSA, affecting passive membrane permeability and oral bioavailability predictions . The target compound's MW of 324.34 g/mol (C₁₇H₁₆N₄O₃) versus the analog's 308.34 g/mol (C₁₇H₁₆N₄O₂) represents a measurable physicochemical differentiation that directly impacts LogP and solubility [1].
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count and Molecular Weight |
|---|---|
| Target Compound Data | HBA = 7; MW = 324.34 g/mol; Molecular Formula = C₁₇H₁₆N₄O₃ |
| Comparator Or Baseline | 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide: HBA = 6; MW = 308.34 g/mol; Molecular Formula = C₁₇H₁₆N₄O₂ |
| Quantified Difference | ΔHBA = +1; ΔMW = +16.00 g/mol (addition of one oxygen atom replacing CH₂) |
| Conditions | Calculated from molecular formula; no experimental LogP or TPSA data available for either compound from public sources. |
Why This Matters
The additional H-bond acceptor directly influences drug-likeness parameters (Lipinski Rule of 5 compliance) and may confer differential target binding through specific polar interactions unavailable to the des-methoxy analog, making the target compound the preferred choice when hydrogen-bonding with a target residue is hypothesized.
- [1] SpectraBase. 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)propanamide. MW 324.34 g/mol, Formula C₁₇H₁₆N₄O₃. Compound ID: FVYCydFPNYn. View Source
